molecular formula C28H22O3 B4176500 4-benzoylbenzyl diphenylacetate

4-benzoylbenzyl diphenylacetate

Cat. No. B4176500
M. Wt: 406.5 g/mol
InChI Key: AYSMFCCJJUFAJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-benzoylbenzyl diphenylacetate is a chemical compound that belongs to the family of diphenylacetates. It has been widely used in scientific research for its unique properties and potential applications.

Mechanism of Action

The mechanism of action of 4-benzoylbenzyl diphenylacetate is based on its ability to bind to the hydrophobic pockets of proteins. It has been shown to interact with several proteins, including serum albumin, cytochrome c, and myoglobin. The binding of 4-benzoylbenzyl diphenylacetate to these proteins induces a conformational change, leading to a change in the fluorescence intensity of the compound.
Biochemical and Physiological Effects:
4-benzoylbenzyl diphenylacetate has been shown to have minimal biochemical and physiological effects. It is not toxic to cells and does not interfere with normal cellular functions. However, it should be noted that the compound has not been extensively studied in vivo, and its long-term effects are unknown.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-benzoylbenzyl diphenylacetate in lab experiments is its high sensitivity and selectivity for hydrophobic pockets of proteins. It can be used to monitor conformational changes in proteins in real-time, making it a valuable tool for studying protein-ligand interactions. However, the compound is relatively expensive and requires specialized equipment for detection, which can limit its use in some labs.

Future Directions

There are several future directions for the use of 4-benzoylbenzyl diphenylacetate in scientific research. One potential application is in the development of new drugs that target specific proteins. The compound can be used to screen for potential drug candidates and to investigate the mechanism of action of existing drugs. Additionally, 4-benzoylbenzyl diphenylacetate can be used in the development of biosensors for detecting specific proteins in biological samples. Overall, the potential applications of 4-benzoylbenzyl diphenylacetate in scientific research are vast and varied, and further studies are needed to fully explore its potential.

Scientific Research Applications

4-benzoylbenzyl diphenylacetate has been extensively used in scientific research as a fluorescent probe for studying protein-ligand interactions. It has been shown to bind specifically to the hydrophobic pockets of proteins and can be used to monitor conformational changes in proteins. Additionally, it has been used to study the binding of small molecules to proteins and to investigate the mechanism of action of drugs.

properties

IUPAC Name

(4-benzoylphenyl)methyl 2,2-diphenylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H22O3/c29-27(24-14-8-3-9-15-24)25-18-16-21(17-19-25)20-31-28(30)26(22-10-4-1-5-11-22)23-12-6-2-7-13-23/h1-19,26H,20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYSMFCCJJUFAJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)OCC3=CC=C(C=C3)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H22O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Benzoylbenzyl 2,2-diphenylacetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-benzoylbenzyl diphenylacetate
Reactant of Route 2
Reactant of Route 2
4-benzoylbenzyl diphenylacetate
Reactant of Route 3
Reactant of Route 3
4-benzoylbenzyl diphenylacetate
Reactant of Route 4
Reactant of Route 4
4-benzoylbenzyl diphenylacetate
Reactant of Route 5
Reactant of Route 5
4-benzoylbenzyl diphenylacetate
Reactant of Route 6
Reactant of Route 6
4-benzoylbenzyl diphenylacetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.